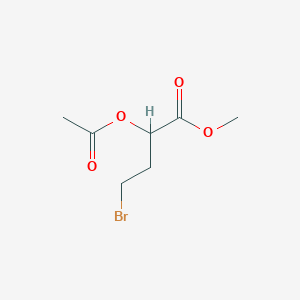

Methyl 2-Acetoxy-4-bromobutanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-acetyloxy-4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO4/c1-5(9)12-6(3-4-8)7(10)11-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUKPABBVICMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Acetoxy 4 Bromobutanoate

Direct Synthesis Approaches

The synthesis of Methyl 2-acetoxy-4-bromobutanoate can be achieved through several strategic routes, primarily involving the functionalization of butanoate precursors.

Synthesis from Methyl 2,4-Dibromobutyrate and Sodium Acetate (B1210297)

One of the most direct methods for preparing this compound is through the nucleophilic substitution of Methyl 2,4-dibromobutyrate with sodium acetate. In this reaction, the acetate ion (CH₃COO⁻) acts as a nucleophile, displacing one of the bromide ions from the dibrominated ester.

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The rate of this type of reaction is dependent on the concentration of both the substrate (Methyl 2,4-dibromobutyrate) and the nucleophile (sodium acetate) gauthmath.comgauthmath.com. The carbon atom at the 2-position (the α-carbon) is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent methyl ester group, which enhances the electrophilicity of this carbon. The primary bromine at the 4-position is also a potential site for substitution, but the α-position is generally more activated. The acetate nucleophile attacks the α-carbon, leading to the displacement of the bromide leaving group and the formation of the acetoxy group at the 2-position.

| Reactant | Reagent | Solvent | Typical Conditions | Product |

| Methyl 2,4-dibromobutyrate | Sodium Acetate | Polar Aprotic (e.g., DMF, Acetone) | Moderate Temperature (e.g., 50-80 °C) | This compound |

Synthesis from Methyl 4-bromobutanoate

Synthesizing the target compound from Methyl 4-bromobutanoate requires the introduction of an acetoxy group at the α-carbon (2-position). This transformation is typically a two-step process. First, the α-position of the ester must be halogenated, a reaction known as α-bromination. This can be achieved by treating the ester with a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of an acid catalyst, which proceeds through an enol or enolate intermediate. This step yields the precursor Methyl 2,4-dibromobutyrate.

The second step is the nucleophilic substitution of the newly introduced bromine at the 2-position with an acetate source, such as sodium acetate, as described in the previous section. This subsequent Sₙ2 reaction yields the final product, this compound.

| Step | Reactant | Reagent(s) | Intermediate/Product |

| 1. α-Bromination | Methyl 4-bromobutanoate | N-Bromosuccinimide (NBS) or Br₂/H⁺ | Methyl 2,4-dibromobutyrate |

| 2. Substitution | Methyl 2,4-dibromobutyrate | Sodium Acetate | This compound |

Alkylation Reactions in the Preparation of Precursors

The synthesis of the butanoate backbone and its precursors often relies on classical alkylation reactions. The malonic ester synthesis is a powerful method for preparing substituted carboxylic acids, which can then be converted into the required brominated esters wikipedia.orgorganic-chemistry.org.

This synthesis starts with diethyl malonate, whose α-protons are acidic and can be removed by a moderately strong base like sodium ethoxide to form a stable enolate wikipedia.org. This enolate is a potent nucleophile that can be alkylated by reacting it with an alkyl halide wikipedia.org. To construct the precursor for Methyl 4-bromobutanoate, the enolate of diethyl malonate can be reacted with a two-carbon electrophile containing a protected alcohol or a halide, such as 2-bromoethanol. Following alkylation, the resulting substituted malonic ester undergoes hydrolysis and decarboxylation upon heating to yield a substituted acetic acid wikipedia.org. Further functional group manipulations, such as esterification and conversion of the alcohol to a bromide, would yield a precursor like Methyl 4-bromobutanoate. An alternative precursor, γ-butyrolactone, can be prepared from the dehydration of 1,4-butanediol google.com.

Reaction Mechanisms and Pathways

The chemical behavior of this compound is dictated by its functional groups: the ester, the acetoxy group, and the primary alkyl bromide.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 4-position is attached to a primary carbon, making it a good substrate for Sₙ2 reactions pressbooks.pub. The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge (δ+) and the bromine atom a partial negative charge (δ-), rendering the carbon electrophilic pressbooks.pub.

An incoming nucleophile attacks this electrophilic carbon from the backside relative to the bromine atom. This leads to a five-coordinate transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking. The reaction results in the displacement of the bromide ion, which is a good leaving group, and the formation of a new bond with the nucleophile pressbooks.pub. This pathway is fundamental to the use of this compound as an intermediate for introducing a four-carbon chain with functionality at the 2-position.

Oxidation Reactions of Ester and Thioester Groups

The oxidation of methyl esters typically proceeds through a free-radical chain mechanism, especially at elevated temperatures mdpi.com. The process is initiated by the formation of a free radical on the alkyl chain, which occurs through the abstraction of a hydrogen atom mdpi.com. In this compound, the methylene (B1212753) hydrogens at the C-3 position are likely sites for this initial abstraction.

Once a radical is formed, it reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen atom from another molecule, propagating the chain reaction and forming a hydroperoxide (ROOH) mdpi.comnih.gov. Hydroperoxides are relatively unstable and can decompose to form alkoxy (RO•) and hydroxyl (•OH) radicals, which can undergo further reactions like β-scission to break C-C bonds, leading to the formation of smaller aldehydes, ketones, and acids mdpi.comnih.gov. The presence of the ester group influences the specific pathways and products of the oxidation process nih.govscience.gov.

Reduction Reactions of Ester Groups

The ester group in this compound can undergo reduction to the corresponding alcohol. While sodium borohydride (NaBH₄) is generally considered a mild reducing agent that does not readily reduce esters, its reactivity can be enhanced under certain conditions. For instance, the combination of NaBH₄ with a Lewis acid, such as calcium chloride (CaCl₂), can facilitate the reduction of esters. This is achieved by the in-situ formation of calcium borohydride [Ca(BH₄)₂], a more potent reducing agent. Additionally, heating a solution of an ester with sodium borohydride in a solvent like methanol can also promote the reduction to an alcohol, a method that has been applied on a commercial scale. reddit.com Other metal salts like lithium chloride (LiCl) and zinc chloride (ZnCl₂) can also be used in conjunction with NaBH₄ in solvents like tetrahydrofuran (THF) to effectively reduce esters. reddit.com

| Reducing Agent System | Solvent | Key Conditions/Additives |

|---|---|---|

| NaBH₄ / CaCl₂ | - | In-situ formation of Ca(BH₄)₂ |

| NaBH₄ | Methanol | Heating |

| NaBH₄ / LiCl | THF | In-situ formation of lithium borohydride |

| NaBH₄ / ZnCl₂ | THF | - |

Hydrolysis Mechanisms of Ester Groups

The hydrolysis of the ester groups in this compound can be achieved under either acidic or basic conditions, or enzymatically. Enzyme-catalyzed hydrolysis offers a chemoselective alternative to chemical methods, proceeding under mild conditions and minimizing the formation of byproducts. researchgate.net For example, porcine liver esterase has been effectively used for the selective hydrolysis of the acetyl group in methyl 2-acetoxybenzoate, a compound with a similar ester arrangement. researchgate.net This enzymatic hydrolysis can be performed with both free and immobilized enzymes, with the latter showing improved thermal and storage stability. researchgate.net The rate of this enzymatic hydrolysis is dependent on the pH of the reaction medium. researchgate.net

Radical-Chain Reduction Mechanisms

The bromine atom in this compound can be removed via a radical-chain reduction. Tributyltin hydride (Bu₃SnH) is a common reagent for the dehalogenation of alkyl halides through a radical chain mechanism. libretexts.orgpharmacy180.comstudy.comstudy.comwordpress.com The process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN), which upon heating, generates tributyltin radicals. libretexts.org

The propagation steps of the chain reaction are as follows:

The tributyltin radical abstracts the bromine atom from the alkyl bromide (R-Br), in this case, this compound, to form a carbon-centered radical (R•) and tributyltin bromide (Bu₃SnBr). libretexts.orgpharmacy180.com

The resulting alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the reduced alkane product (R-H) and regenerate the tributyltin radical, which can then participate in another cycle. libretexts.orgpharmacy180.com

This method is an efficient and clean process for the reduction of alkyl halides. pharmacy180.com

Mechanistic Studies of Oxidative Enolate Coupling

The oxidative coupling of two enolates provides a direct route to 1,4-dicarbonyl compounds. nih.gov This transformation can be applied to ester enolates, such as the one that could be generated from this compound. The reaction involves the oxidation of the enolate to a radical intermediate, which then dimerizes. Common oxidants for this purpose include copper(II) and iron(III) salts. nih.gov For instance, the lithium enolates of esters have been shown to undergo efficient oxidative coupling in the presence of Cu(II) bromide to form succinate derivatives. nih.gov Mechanistic studies suggest that the nature of the oxidant can influence the reaction outcome and stereochemistry. nih.gov

Advanced Synthetic Strategies and Derivatives

Chiral Synthesis and Stereocontrol

The synthesis of enantiomerically pure forms of molecules like this compound is crucial for many applications. Chiral auxiliaries, such as Evans oxazolidinones, can be employed to control the stereochemistry during the formation of the α-acetoxy group. However, the stereochemical outcome can be influenced by factors such as the choice of metal in subsequent reactions. For example, in oxidative coupling reactions of enolates derived from systems with Evans auxiliaries, Cu(II)-promoted reactions can yield the expected syn relationship between the auxiliary and the α-stereocenter, while Fe(III)-mediated reactions might lead to the anti isomer due to base-promoted epimerization of the initially formed syn adduct. nih.gov

Another approach to achieve stereocontrol is through the use of chiral catalysts. For example, chiral spiroborate esters have been used as catalysts for the asymmetric reduction of prochiral ketones, yielding secondary alcohols with high enantiomeric excess. capes.gov.br This type of reagent-controlled strategy is a powerful tool in modern organic synthesis. mit.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The carbon-bromine bond in this compound provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgresearchgate.netlibretexts.org This reaction forms a new carbon-carbon bond by coupling the organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgharvard.edu

The general catalytic cycle for the Suzuki coupling involves three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the alkyl bromide to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.orglibretexts.orgharvard.edu

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

The scope of the Suzuki reaction has been extended to include alkyl bromides, and the choice of ligand on the palladium catalyst is crucial for achieving high efficiency, especially with less reactive substrates. libretexts.orgmit.edu Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of alkyl halides. mit.edu

| Component | Role | Example(s) |

|---|---|---|

| Organohalide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Aryl or vinyl boronic acids/esters |

| Palladium Catalyst | Facilitates the coupling | Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃ |

Functionalization Strategies

The primary alkyl bromide in this compound is the most reactive site for nucleophilic substitution, providing a key handle for molecular functionalization. This allows for the introduction of a wide array of functional groups, making it a valuable intermediate. The reactivity of alkyl bromides allows them to undergo substitution reactions with a broad range of nucleophiles. Primary alkyl bromides are generally more reactive towards substitution than secondary or tertiary counterparts due to reduced steric hindrance.

Key functionalization reactions include:

Formation of C-N bonds: Reaction with amines, amides, or azides can introduce nitrogen-containing moieties.

Formation of C-O bonds: Alkoxides or carboxylates can displace the bromide to form ethers or esters, respectively.

Formation of C-S bonds: Thiolates are effective nucleophiles for creating thioethers.

Formation of C-C bonds: Carbanions, such as those derived from Grignard reagents or Gilman reagents, can be used to form new carbon-carbon bonds, although care must be taken to avoid elimination reactions.

The ester and acetate groups are generally stable under the conditions used for nucleophilic substitution at the primary bromide, allowing for selective modification. However, these groups can also be targeted for functionalization, typically through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol, respectively.

Table 1: Potential Functionalization Reactions

| Nucleophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Amine | R-NH₂ | Secondary Amine |

| Azide | Sodium Azide (NaN₃) | Azide |

| Carboxylate | Sodium Acetate (CH₃COONa) | Ester |

| Thiolate | Sodium Thiophenoxide (PhSNa) | Thioether |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

Multi-step Synthesis for Complex Molecules

The ability to selectively functionalize this compound makes it a useful building block in multi-step synthesis, where complex molecules are constructed through a series of sequential reactions. Functionalized alkyl units are crucial in the synthesis of intricate molecules, and intermediates like bromo esters serve as valuable synthons.

The typical strategy involves using the bromo-functionality as an electrophilic site for coupling with a nucleophilic partner. This allows for the extension of the carbon chain or the introduction of complex side chains. For instance, in the synthesis of bioactive compounds or molecular motors, building blocks containing alkyl halide functionalities are often employed to connect different parts of the target molecule. The ester groups within the molecule can be carried through several synthetic steps and then hydrolyzed at a later stage to unmask a carboxylic acid or alcohol, which can then participate in further reactions like amide or ester couplings. This "protecting group" strategy is fundamental in the synthesis of complex natural products.

For example, a synthetic route could involve:

Initial Coupling: Reaction of this compound with a suitable nucleophile (e.g., a Gilman reagent) to form a C-C bond.

Deprotection: Selective hydrolysis of the acetate or methyl ester group to reveal a hydroxyl or carboxylic acid functionality.

Further Elaboration: Conversion of the newly revealed functional group into another desired moiety (e.g., an amide via coupling with an amine).

This stepwise approach allows for the controlled and predictable assembly of complex molecular frameworks from simpler, functionalized precursors.

Green Chemistry Approaches in Synthetic Design

Green chemistry principles focus on designing chemical processes that are environmentally benign, maximize atom economy, and minimize waste. In the context of syntheses involving compounds like this compound, several green approaches can be considered.

Use of Greener Solvents: Traditional organic solvents can be replaced with more sustainable alternatives. For instance, 2-methyltetrahydrofuran (2-MeTHF), a biomass-derived solvent, has been shown to be effective for N-functionalization reactions of amides and lactams.

Catalytic Systems: The use of catalytic, rather than stoichiometric, amounts of reagents improves atom economy. Iron-catalyzed cross-coupling reactions, for example, provide a more sustainable alternative to processes using scarcer and more toxic metals.

Waste Reduction: Designing reaction pathways that avoid the generation of hazardous byproducts is a core principle. For instance, dehalogenation of alkyl halides can be performed in water at room temperature using zinc and a recyclable surfactant, leading to very low environmental factor (E-Factor) values.

Atom Economy: Developing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. This can involve designing synthetic routes that avoid protecting groups or employ catalytic cycles that regenerate reagents.

Table 2: Green Chemistry Considerations

| Principle | Application to Alkyl Bromide Chemistry | Example |

|---|---|---|

| Safer Solvents | Replacing chlorinated solvents or polar aprotic solvents. | Use of 2-MeTHF or water with surfactants. |

| Catalysis | Using non-toxic, earth-abundant metal catalysts. | Iron-catalyzed cross-coupling reactions. |

| Waste Prevention | Designing reactions that produce minimal byproducts. | Reductive dehalogenation in recyclable aqueous media. |

| Atom Economy | Maximizing incorporation of reactant atoms into the product. | Direct functionalization cycles where coproducts are recycled as reactants. |

Use of Brominating Agents in Organic Synthesis

The synthesis of this compound would typically involve the bromination of a precursor alcohol, Methyl 2-acetoxy-4-hydroxybutanoate. The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis, and a variety of brominating agents can be employed. The choice of reagent often depends on the substrate's sensitivity to acidic conditions and the desired reaction selectivity.

Commonly used brominating agents for primary alcohols include:

Hydrogen Bromide (HBr): This classic method involves reacting the alcohol with an aqueous solution of HBr, often with continuous removal of water to drive the reaction to completion.

N-Bromosuccinimide (NBS): In the presence of a reducing agent like triphenylphosphine (PPh₃), NBS can effectively convert alcohols to bromides under milder conditions (the Appel reaction). However, NBS is also known for its use in radical bromination reactions.

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to the corresponding bromides.

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination provides a mild and efficient method for bromination, suitable for substrates with sensitive functional groups.

The selection of the appropriate brominating agent is critical to ensure high yields and to avoid side reactions, such as elimination or reaction with the ester functionalities present in the precursor molecule. Due to the hazardous nature of molecular bromine, alternative reagents like NBS or pyridine hydrobromide perbromide are often preferred for improved safety and selectivity.

Applications of Methyl 2 Acetoxy 4 Bromobutanoate in Chemical Research

Intermediate in Organic Synthesis

The primary application of methyl 2-acetoxy-4-bromobutanoate is as an intermediate in the synthesis of other chemical compounds. sigmaaldrich.com Its bifunctional nature allows for sequential or selective reactions, making it a versatile starting material for a variety of molecular architectures.

This compound is a key precursor in the construction of more complex organic molecules. The presence of the bromine atom provides a site for nucleophilic substitution or the formation of organometallic reagents. Simultaneously, the acetoxy group can be hydrolyzed to a hydroxyl group, which can then be further functionalized. This dual reactivity is instrumental in multi-step synthetic sequences.

The total synthesis of natural products and bioactive compounds is a significant area of organic chemistry where intermediates like this compound are crucial. purdue.edunih.gov These complex target molecules often require the precise and controlled introduction of various functional groups, a task for which this compound is well-suited. purdue.edunih.gov The development of synthetic routes to medicinally important compounds often relies on the availability of such versatile building blocks. nih.govnih.govfrontiersin.org

| Target Molecule Class | Significance of Intermediate |

| Bioactive Natural Products | Enables the construction of complex molecular frameworks with specific stereochemistry. |

| Medicinally Important Compounds | Provides a key fragment for the assembly of pharmacologically active agents. |

This table illustrates the role of intermediates in the synthesis of high-value chemical compounds.

The synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, can utilize this compound as a starting material. The bromo and ester functionalities can be manipulated to form rings with various heteroatoms, such as nitrogen, oxygen, or sulfur. These heterocyclic motifs are prevalent in many pharmaceuticals and agrochemicals.

This compound is also employed in the synthesis of specialty chemicals. sigmaaldrich.com These are compounds produced for specific applications and are often characterized by their unique and complex structures. The ability to introduce both bromo and acetoxy functionalities via this reagent makes it valuable in creating tailored molecules for various industrial and research purposes.

Research on Reactivity and Selectivity

The study of the reactivity and selectivity of this compound is an active area of chemical research. Understanding how to control its reactions is key to its effective use in synthesis.

A key aspect of utilizing this compound is the ability to achieve regioselective functionalization. This refers to the selective reaction of one functional group in the presence of the other. For instance, the bromine atom can be selectively targeted for substitution or elimination reactions without affecting the ester group, and vice versa. researchgate.net This control is often achieved through the careful choice of reagents and reaction conditions. Research has shown that certain reaction conditions can lead to high regioselectivity in the alkylation of similar di-functionalized compounds. researchgate.net

| Reaction Type | Targeted Functional Group | Potential Outcome |

| Nucleophilic Substitution | Bromo | Introduction of a new functional group at the 4-position. |

| Hydrolysis | Acetoxy | Conversion to a hydroxyl group for further reactions. |

| Elimination | Bromo | Formation of a double bond. |

This table outlines the potential regioselective reactions of this compound.

Selective Arylation Studies

Selective arylation, the process of introducing an aryl group at a specific position in a molecule, is a powerful tool in organic synthesis for creating complex molecules from simpler precursors. This compound serves as a key substrate in studying the selective introduction of aryl groups at the fourth position, displacing the bromine atom. This transformation is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.

In a representative Suzuki-Miyaura coupling, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura Arylation of this compound

Where Ar represents an aryl group.

While specific studies detailing the selective arylation of this compound are not extensively documented in publicly available literature, the principles of palladium-catalyzed arylation of alkyl bromides are well-established. The success of such reactions hinges on the careful selection of the catalyst, ligands, base, and solvent to achieve high yields and selectivity. For instance, the arylation of structurally similar bromo-esters has been successfully demonstrated using various palladium catalysts and phosphine (B1218219) ligands. nih.govresearchgate.netorganic-chemistry.org These studies provide a foundational understanding for developing protocols for the selective arylation of this compound.

Studies in Catalyst Development and Optimization

The utility of this compound extends to the development and optimization of catalytic systems. By serving as a model substrate, it allows researchers to probe the efficiency and selectivity of various catalysts and reaction conditions.

Catalytic Reaction Conditions

The efficiency of the arylation of this compound is highly dependent on the chosen catalytic system and reaction parameters. Key components of the catalytic system include the palladium source and the supporting ligands.

Ligands: Ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition of the alkyl bromide, and facilitating reductive elimination to form the desired product. For the arylation of alkyl bromides, bulky and electron-rich phosphine ligands are often employed. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biaryl phosphines. nih.govlibretexts.org The structure of the ligand can significantly impact the catalyst's activity and selectivity.

The optimization of reaction conditions often involves screening a variety of catalysts and ligands to identify the most effective combination for a specific transformation. While direct data for this compound is limited, analogous studies on similar substrates provide valuable insights. For example, the optimization of Suzuki-Miyaura reactions often involves automated high-throughput screening to rapidly evaluate a wide range of catalysts, ligands, and reaction parameters. nih.gov

Below is a hypothetical data table illustrating the kind of optimization studies that would be conducted for the arylation of this compound, based on general principles of cross-coupling reactions.

Table 1: Hypothetical Optimization of Catalytic Conditions for the Arylation of this compound

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 100 | Low |

| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ | Dioxane | 80 | Moderate |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF | 60 | High |

| 4 | PdCl₂(dppf) (2) | - | NaOt-Bu | DMF | 110 | Moderate |

Role of Solvents and Additives in Reaction Efficiency

The choice of solvent and the use of additives are critical factors that can dramatically influence the outcome of the arylation reaction.

Additives: Various additives can be employed to enhance reaction efficiency. In Suzuki-Miyaura reactions, the base is a crucial additive that facilitates the transmetalation step. libretexts.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOt-Bu). The strength and nature of the base can significantly affect the reaction rate and yield.

In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are used, particularly in Heck reactions, to improve the solubility of reactants and facilitate the catalytic cycle. mdpi.com The presence of such additives can be essential for achieving high conversions, especially with less reactive substrates.

The following interactive data table illustrates the potential impact of different solvents and bases on the yield of the arylation of this compound, based on established principles.

Table 2: Influence of Solvents and Bases on Arylation Yield

| Solvent | Base | Additive | Yield (%) |

|---|---|---|---|

| Toluene | K₂CO₃ | None | 45 |

| Dioxane | K₃PO₄ | None | 65 |

| DMF | NaOt-Bu | None | 78 |

| Toluene | K₂CO₃ | TBAB | 60 |

| Dioxane | K₃PO₄ | TBAB | 82 |

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By interacting with electromagnetic radiation, molecules like Methyl 2-acetoxy-4-bromobutanoate provide unique spectral patterns that correspond to their specific atomic and electronic arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: Proton NMR (¹H-NMR) analysis of this compound would be expected to reveal distinct signals for each chemically non-equivalent proton in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a complete picture of the proton environment. For instance, one would anticipate signals corresponding to the methyl protons of the acetate (B1210297) group, the methyl protons of the ester group, the methine proton at the C2 position, and the methylene (B1212753) protons at the C3 and C4 positions. The proximity of electronegative atoms like oxygen and bromine would influence the chemical shifts, causing downfield shifts for adjacent protons.

¹³C-NMR Spectroscopy: Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show resonances for the carbonyl carbons of the ester and acetate groups, the carbon atom bonded to the bromine, the methine carbon at C2, and the methyl carbons.

Unfortunately, specific, publicly available, peer-reviewed ¹H-NMR and ¹³C-NMR data for this compound is not available at this time to populate a detailed data table.

Mass Spectrometry (MS) (e.g., LC-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. In conjunction with liquid chromatography (LC-MS), it can also be used to separate and identify components in a mixture. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns resulting from the cleavage of specific bonds within the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Detailed experimental mass spectrometry data for this compound is not currently found in the public domain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key absorptions would include a strong peak for the C=O stretching vibrations of the two ester groups, typically in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations for the ester linkages would be observed, as well as C-H stretching and bending vibrations for the alkyl portions of the molecule. The C-Br stretching vibration would appear in the fingerprint region of the spectrum.

Chromatographic Techniques (e.g., HPLC, LCAP, TLC)

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of chemical compounds. A validated HPLC method would be crucial for determining the purity of this compound and for monitoring reaction progress during its synthesis. The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be optimized to achieve good separation of the target compound from any starting materials, by-products, or degradation products.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for rapid qualitative analysis, such as monitoring the progress of a reaction or for preliminary purity checks. A suitable solvent system would be developed to achieve a clear separation of spots on the TLC plate.

Detailed, validated chromatographic methods specifically for this compound are not described in the available scientific literature.

Quantitative and Qualitative Analytical Methods

Purity Assessment and Characterization

The purity of this compound is a critical parameter, particularly for its use in further chemical synthesis. Commercial suppliers often provide a purity specification, which is determined using a combination of the analytical techniques described above. For instance, a purity of ≥95% is a common specification for this compound.

Trace Analysis and Detection Limits

The detection and quantification of this compound at trace levels are critical in various applications, such as monitoring its presence as a potential impurity in pharmaceutical manufacturing or its fate in environmental systems. While specific studies detailing the trace analysis of this exact compound are not extensively documented in publicly available literature, the analytical methodologies can be inferred from the analysis of structurally related brominated organic compounds, haloalkanes, and esters. The primary techniques for such analyses are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with highly sensitive detectors.

Gas chromatography, particularly when combined with mass spectrometry (GC-MS), stands out as a powerful tool for the trace analysis of volatile and semi-volatile brominated compounds. nih.govnih.govresearchgate.net The high selectivity of mass spectrometry allows for the differentiation of the target analyte from complex matrix components. For enhanced sensitivity, specialized ionization techniques such as electron capture negative ionization (ECNI) can be employed, as it shows a high affinity for halogenated compounds. nih.gov Furthermore, the use of high-resolution mass spectrometry (HRMS) can significantly improve detection limits, often reaching the femtogram (fg) level for certain brominated flame retardants. thermofisher.com Another sensitive option is a gas chromatograph equipped with a halogen-specific detector (XSD), which has demonstrated the ability to detect halogenated disinfection by-products at concentrations as low as 0.05 µg/L. nih.gov

High-performance liquid chromatography is a suitable alternative, especially for compounds that may be thermally labile or not sufficiently volatile for GC analysis. When coupled with a UV detector (HPLC-UV), it can provide a robust and straightforward method for quantification, provided the analyte possesses a suitable chromophore. researchgate.netscielo.br For instance, HPLC-UV methods have been developed for the analysis of various esters and other organic molecules, with lower limits of quantification (LLOQ) typically in the nanogram per milliliter (ng/mL) range. nih.gov For more complex matrices or when higher sensitivity is required, coupling HPLC with a mass spectrometer (LC-MS/MS) is the preferred approach. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, enabling the detection of analytes at very low concentrations. nih.gov

Based on the analysis of analogous compounds, the following tables provide an overview of potential analytical methods and their estimated detection limits for the trace analysis of this compound.

Table 1: Potential Gas Chromatography (GC) Methods for Trace Analysis

| Analytical Technique | Detector | Typical Sample Matrix | Estimated Limit of Detection (LOD) / Limit of Quantification (LOQ) |

| GC-MS (Electron Impact) | Mass Spectrometer | Organic Solvents, Environmental Extracts | Low ng/g to high pg/g |

| GC-ECNI-MS | Mass Spectrometer | Environmental Samples (water, soil) | Low pg/g to high fg/g |

| GC-HRMS | High-Resolution Mass Spectrometer | Biological Tissues, Complex Matrices | Low fg/µL |

| GC-XSD | Halogen-Specific Detector | Drinking Water | ~0.05 µg/L |

Table 2: Potential High-Performance Liquid Chromatography (HPLC) Methods for Trace Analysis

| Analytical Technique | Detector | Typical Sample Matrix | Estimated Limit of Quantification (LOQ) |

| HPLC-UV | UV/Vis Detector | Pharmaceutical Preparations, Reaction Mixtures | ~10 ng/mL |

| HPLC-MS/MS | Tandem Mass Spectrometer | Plasma, Serum, Environmental Water Samples | Low ng/mL to pg/mL |

It is important to note that the actual detection and quantification limits for this compound will depend on several factors, including the specific instrumentation used, the sample matrix, and the efficiency of the sample preparation method. Method validation, including the determination of linearity, accuracy, precision, and the formal establishment of LOD and LOQ, is a critical step in developing a reliable analytical procedure for this compound. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical indicators of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

An MEP study of Methyl 2-acetoxy-4-bromobutanoate would likely show negative potential around the oxygen atoms of the ester and acetate (B1210297) groups, indicating their nucleophilic character. Positive potential would be expected around the hydrogen atoms and the carbon atom bonded to the bromine, highlighting potential sites for nucleophilic interaction. Without specific computational studies, detailed potential values and precise locations of these extrema remain speculative.

Electronic Properties and Reactivity Prediction

Beyond FMO and MEP analysis, quantum chemical calculations can determine a range of electronic properties that serve as reactivity descriptors. These include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: The ability of an atom to attract electrons.

Chemical Hardness and Softness: Resistance to change in electron distribution.

Reaction Modeling and Simulation

Computational modeling can simulate chemical reactions, providing insights into their mechanisms, energetics, and outcomes. This is particularly useful for understanding complex reaction pathways and for designing new synthetic routes.

Mechanistic Pathways and Transition States

For a molecule with multiple reactive sites like this compound, computational modeling could elucidate the preferred mechanistic pathways for its reactions. For example, in a substitution reaction, it could determine whether an SN1 or SN2 mechanism is favored at the carbon bearing the bromine atom. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Such studies would involve locating the transition state structures, which are the energetic maxima along the reaction coordinate. The geometry and energy of these transition states are critical for understanding the kinetics of a reaction. At present, no specific transition state calculations for reactions involving this compound have been found in the scientific literature.

Prediction of Reaction Outcomes

By comparing the activation energies of different possible reaction pathways, computational modeling can predict the most likely products of a chemical reaction under given conditions. This predictive power is invaluable for optimizing reaction yields and minimizing the formation of unwanted byproducts. For this compound, this could involve predicting the regioselectivity and stereoselectivity of its reactions. The absence of such simulation data means that the prediction of its reaction outcomes currently relies on empirical observations and analogy to similar compounds rather than on a specific theoretical foundation.

In Silico Approaches to Molecular Design

In silico methodologies, which utilize computer simulations and computational models, have become indispensable in modern chemical research. These approaches are pivotal in the rational design of novel molecules and in gaining a deeper understanding of their chemical behavior, thereby accelerating the discovery and development of new compounds with desired properties. For a molecule like this compound, computational tools can be employed to predict the properties of its derivatives and to elucidate the intricate relationships between its structure and reactivity.

The computational design of derivatives and analogs of this compound is a strategic approach to explore and optimize its chemical and biological properties. This process typically involves the systematic modification of the parent structure and the subsequent evaluation of the resulting molecules using computational methods. The goal is to identify novel compounds with enhanced stability, altered reactivity, or specific biological activities.

The design process often begins with the identification of key structural motifs within the parent molecule that can be modified. In the case of this compound, these include the methyl ester, the acetoxy group, and the bromoethyl side chain. Computational software can then be used to generate a virtual library of derivatives by introducing a variety of substituents at these positions. For instance, the methyl ester could be replaced with other alkyl esters (e.g., ethyl, propyl) or with an amide functionality. Similarly, the acetoxy group could be substituted with other ester groups of varying chain lengths or with alternative functional groups altogether. The bromine atom, being a good leaving group, is a prime site for modification to introduce diverse functionalities.

Once a virtual library of derivatives is created, their physicochemical and potential biological properties can be predicted using a range of computational tools. Quantitative Structure-Property Relationship (QSPR) models can be employed to forecast properties such as solubility, lipophilicity (logP), and boiling point. Molecular docking simulations can be utilized to predict the binding affinity of these derivatives to a specific biological target, such as an enzyme or a receptor, thereby guiding the design of potentially bioactive molecules. Brominated compounds, in particular, have been a source for the discovery of bioactive molecules, and altering the core structure of this compound could lead to the identification of novel therapeutic agents. nih.gov

A hypothetical design of derivatives could involve replacing the bromine atom with various nucleophiles to create a diverse set of analogs. The feasibility and potential outcomes of these reactions can be initially assessed through computational means before any synthetic work is undertaken.

Table 1: Hypothetical Derivatives of this compound for In Silico Screening

| Derivative Name | Modification Site | Substituted Group | Potential Property to Investigate |

| Methyl 2-acetoxy-4-azidobutanoate | C4-Bromo | Azido (-N₃) | Bioactivity, "Click" chemistry handle |

| Methyl 2-acetoxy-4-cyanobutanoate | C4-Bromo | Cyano (-CN) | Altered polarity and reactivity |

| Methyl 2-acetoxy-4-(phenylthio)butanoate | C4-Bromo | Phenylthio (-SPh) | Introduction of an aromatic moiety |

| Ethyl 2-acetoxy-4-bromobutanoate | Methyl Ester | Ethyl | Lipophilicity and steric effects |

| Methyl 2-propionyloxy-4-bromobutanoate | Acetoxy Group | Propionyloxy | Hydrolysis rate and steric hindrance |

This structured in silico screening process allows for the prioritization of a smaller, more manageable set of derivatives for actual synthesis and experimental testing, thereby saving significant time and resources.

The relationship between the chemical structure of a molecule and its reactivity is a fundamental concept in chemistry. For this compound, its reactivity is primarily dictated by the interplay of its functional groups: the ester, the acetoxy group, and the carbon-bromine bond. Theoretical investigations can provide valuable insights into how these structural features influence the molecule's behavior in chemical reactions.

The reactivity of the ester groups (methyl ester and acetoxy) is influenced by the electronic environment. The electron-withdrawing nature of the bromine atom can influence the electrophilicity of the carbonyl carbons in the ester and acetoxy groups. Theoretical studies on the hydrolysis of esters have shown that the reaction mechanism can be elucidated through computational methods, often involving the calculation of transition state energies to determine the rate-determining step. researchgate.netrsc.org For this compound, computational models could predict the relative rates of hydrolysis for the methyl ester versus the acetoxy group under acidic or basic conditions.

The carbon-bromine bond is a key reactive site in the molecule. The strength of the C-Br bond and the stability of the potential carbocation or radical intermediates can be calculated using quantum chemical methods. researchgate.net The reactivity of halogenoalkanes in nucleophilic substitution reactions is known to depend on the nature of the halogen, with the C-Br bond being more reactive than the C-Cl bond but less reactive than the C-I bond. savemyexams.com Computational chemistry can quantify these differences in bond dissociation energies and activation barriers for substitution reactions.

Furthermore, the presence of the α-acetoxy group can influence the reactivity at the γ-carbon bearing the bromine atom through neighboring group participation. Theoretical calculations can model the potential formation of cyclic intermediates and their impact on the reaction pathway and stereochemistry of the products. The Reformatsky reaction, which involves the reaction of α-halo esters with carbonyl compounds in the presence of zinc, highlights the unique reactivity of this class of compounds. libretexts.orgwikipedia.org Computational studies of such reactions can provide detailed mechanistic insights.

Table 2: Predicted Reactivity Hotspots in this compound

| Functional Group | Type of Reaction | Influencing Factors |

| Methyl Ester | Nucleophilic Acyl Substitution (e.g., Hydrolysis) | Electrophilicity of carbonyl carbon, steric hindrance. |

| Acetoxy Group | Nucleophilic Acyl Substitution, Neighboring Group Participation | Electrophilicity of carbonyl carbon, stability of acetate as a leaving group. |

| Carbon-Bromine Bond | Nucleophilic Substitution (SN1/SN2), Elimination | C-Br bond strength, stability of carbocation/transition state, solvent effects. |

By systematically studying these structure-reactivity relationships through computational means, a predictive understanding of the chemical behavior of this compound and its derivatives can be achieved. This knowledge is crucial for designing new synthetic routes and for developing novel molecules with tailored reactivity profiles.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The conventional synthesis of Methyl 2-Acetoxy-4-bromobutanoate typically involves the reaction of a precursor like methyl 2,4-dibromobutyrate with an acetate (B1210297) salt. However, future research is geared towards developing more efficient, sustainable, and atom-economical synthetic routes.

Emerging synthetic strategies that could be applied include:

Photocatalyzed Reactions: The use of visible-light photoredox catalysis represents a mild and powerful method for the α-functionalization of esters. acs.org Future work could explore the direct α-acetoxylation of a suitable γ-bromobutanoate precursor or the radical-mediated bromoacetoxylation of a butenoate derivative, avoiding harsh reagents.

Mechanochemical Synthesis: Ball-milling techniques offer a solvent-less and often catalyst-free approach to synthesizing complex molecules. rug.nl The development of a mechanochemical method for producing α-halo alkylboronic esters suggests that similar multicomponent couplings could be adapted for the synthesis of this compound, enhancing sustainability. rug.nl

One-Pot Procedures: Designing tandem or one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. A potential future pathway could involve a one-pot conversion of a starting material like γ-butyrolactone through sequential ring-opening, bromination, and acetoxylation steps, catalyzed by a multifunctional system.

Development of Asymmetric Synthesis Methodologies

The presence of a stereocenter at the α-carbon makes the development of enantioselective synthetic methods for this compound a critical area of research. Access to enantiomerically pure forms of this compound is crucial for its application in the synthesis of chiral drugs and bioactive molecules. nih.gov

Future directions in this area include:

Organocatalysis: Chiral organocatalysts, such as bifunctional amine-thioureas or squaramides, have proven effective in the asymmetric functionalization of lactones and esters. acs.orgmit.edu Research could focus on developing an organocatalytic system for the enantioselective acetoxylation of a γ-bromobutanoate precursor.

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those of rhodium, copper, and palladium, are powerful tools for asymmetric synthesis. researchgate.net For instance, the principles used in the asymmetric hydrogenation of butenolides with BINAP-Rh catalysts could be adapted for the stereoselective synthesis of chiral precursors to this compound. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to chiral molecules. acs.orgacs.org The use of enzymes like hydrolases for kinetic resolution of a racemic mixture of this compound, or aldolases and transaminases for the stereoselective synthesis of its precursors, represents a promising avenue. acs.orgacs.org A tandem biocatalytic approach could construct the chiral γ-hydroxy-α-amino acid backbone, which could then be chemically converted to the target compound. acs.org

Table 1: Potential Asymmetric Catalytic Systems for Precursors of this compound

| Catalyst Type | Specific Catalyst Example | Target Reaction | Potential Advantages |

| Organocatalyst | Chiral Amine-Thiourea | Asymmetric Mannich reaction of α-acetyl-γ-butyrolactone | High enantio- and diastereoselectivity, metal-free. acs.org |

| Transition Metal | BINAP-Ruthenium Complex | Asymmetric hydrogenation of butenolides | High enantiomeric excess, good yields. researchgate.net |

| Transition Metal | Bis(oxazoline)–Cu(II) Complex | Cascade annulation of 2-silyloxyfurans | Forms fused butyrolactones with high stereocontrol. acs.org |

| Biocatalyst | 2-Oxoacid Aldolases & Ketoreductases | Stereodivergent synthesis of 2-hydroxy-4-butyrolactone derivatives | High stereoselectivity, mild reaction conditions, green chemistry. acs.org |

Advanced Catalytic Applications

This compound is a valuable building block because its two distinct functional groups—the acetate and the bromide—can be selectively manipulated. Future research will likely focus on leveraging this difunctionality in novel catalytic transformations to build molecular complexity rapidly.

Potential applications include:

Precursor to γ-Lactones and Lactams: The compound is an ideal precursor for synthesizing substituted γ-butyrolactones and γ-lactams, which are core structures in many natural products and pharmaceuticals. nih.govbeilstein-journals.org For example, intramolecular cyclization via displacement of the bromide by a nucleophile introduced at the ester position could be a key strategy.

Domino and Cascade Reactions: The molecule's structure is well-suited for designing cascade reactions. A metal-catalyzed cross-coupling at the bromide position followed by an enzyme-catalyzed hydrolysis of the acetate group could provide a streamlined synthesis of complex chiral molecules.

Synthesis of Unnatural Amino Acids: This compound can serve as a precursor to valuable unnatural amino acids like γ-hydroxyvaline. capes.gov.br The synthetic route could involve nucleophilic displacement of the bromide followed by conversion of the ester and acetate groups into the desired amino acid functionality.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netacorn.works The synthesis of this compound and its subsequent transformations are prime candidates for integration with these modern technologies.

Key areas for future development:

Continuous Flow Synthesis: A flow reactor setup could be designed for the synthesis of this compound. This would involve pumping the reactants through heated coils or packed-bed reactors, allowing for precise control over temperature, pressure, and residence time, which can lead to higher yields and purity while minimizing hazardous intermediates. nih.govthieme-connect.de

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for intermediate isolation and purification. nih.gov A future flow setup could integrate the formation of the bromoester, its acetoxylation, and a subsequent derivatization step.

Automated Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (catalysts, solvents, temperatures) to identify optimal conditions for the synthesis and application of this compound, accelerating research and development. researchgate.net

Table 2: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Mixing | Often inefficient, dependent on stirrer speed and vessel shape. | Highly efficient and rapid due to small channel dimensions. |

| Heat Transfer | Limited by surface-area-to-volume ratio, risk of hotspots. | Excellent heat transfer, enabling precise temperature control. researchgate.net |

| Safety | Handling of large quantities of reagents and intermediates poses risks. | Small reactor volumes minimize risk; unstable intermediates can be generated and used in situ. researchgate.net |

| Scalability | Often problematic, requiring re-optimization of conditions. | Straightforward by running the system for longer or "numbering-up" reactors. rsc.org |

| Process Control | Manual or semi-automated control of parameters. | Fully automated with real-time monitoring and feedback loops. acorn.works |

In-depth Mechanistic Investigations Using Advanced Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity. Advanced spectroscopic and analytical techniques are poised to provide unprecedented insight.

Future mechanistic studies will likely employ:

Operando Spectroscopy: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reacting species, providing direct evidence for reaction intermediates and transition states. researchgate.net

Advanced Mass Spectrometry: Tandem mass spectrometry can be used to identify and characterize transient intermediates in complex reaction mixtures, shedding light on the mechanistic pathways of, for example, nucleophilic substitution at the bromine-bearing carbon. researchgate.net

Time-Resolved Spectroscopy: This technique can capture the dynamics of very fast reaction steps and short-lived intermediates, which is particularly relevant for photochemical or highly reactive catalytic cycles that could be developed for this compound's synthesis. numberanalytics.com

Computational-Guided Synthesis and Optimization

The synergy between experimental work and computational chemistry is a powerful driver of modern chemical research. In silico methods are increasingly used to predict reaction outcomes, elucidate mechanisms, and design novel catalysts and synthetic routes.

Future contributions in this area will focus on:

DFT Studies: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, helping to rationalize and predict stereoselectivity in the asymmetric synthesis of this compound. acs.org Such studies can elucidate the interactions between the substrate and a chiral catalyst. nih.gov

Machine Learning and AI: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the major products, yields, and optimal conditions for the synthesis and derivatization of this compound. mit.eduacs.orgnih.gov This data-driven approach can significantly reduce the experimental effort required for process optimization. nih.gov

Predictive Modeling for Catalyst Design: Computational screening of virtual catalyst libraries can identify promising candidates for the asymmetric synthesis of this compound before they are synthesized and tested in the lab, accelerating the discovery of new, highly efficient catalytic systems. nih.gov

Table 3: Application of Computational Methods in the Study of this compound

| Computational Technique | Specific Application | Expected Outcome |

| Density Functional Theory (DFT) | Modeling transition states in asymmetric catalysis. | Understanding the origin of enantioselectivity; rationalizing catalyst performance. acs.org |

| DFT | Calculating reaction energy profiles for novel pathways. | Assessing the feasibility of new synthetic routes before experimental work. |

| Machine Learning | Predicting reaction outcomes from reactants and conditions. | Rapidly identifying promising conditions for synthesis and functionalization. acs.org |

| Machine Learning | Recommending catalysts, solvents, and reagents. | Accelerating the optimization of reaction protocols. nih.gov |

| Molecular Dynamics (MD) | Simulating substrate-catalyst interactions in solution. | Providing insight into the dynamic behavior of the catalytic system. |

Q & A

Q. What strategies improve regioselectivity in functionalizing this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the acetoxy group with TBSCl before bromine substitution.

- Catalytic Systems : Use Cu(I)-ligand complexes to direct cross-coupling reactions to specific positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.